3-Amino-N-(pyridin-2-ylmethyl)propanamide
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Overview
Description
3-Amino-N-(pyridin-2-ylmethyl)propanamide is an organic compound with the molecular formula C9H13N3O. It is a derivative of propanamide, featuring an amino group and a pyridin-2-ylmethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(pyridin-2-ylmethyl)propanamide typically involves the reaction of 3-aminopropanoic acid with pyridin-2-ylmethanol under specific conditions. The reaction is often catalyzed by a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-(pyridin-2-ylmethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyridin-2-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
3-Amino-N-(pyridin-2-ylmethyl)propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-N-(pyridin-2-ylmethyl)propanamide involves its ability to chelate metal ions. The compound binds to metal ions through its amino and pyridinyl groups, forming stable complexes. This chelation can modulate the activity of metal-dependent enzymes and influence various biochemical pathways . For example, its interaction with copper ions has been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
Comparison with Similar Compounds
- 3-Amino-N-(pyridin-3-ylmethyl)propanamide
- 3-Amino-N-(pyridin-4-ylmethyl)propanamide
- 3-Amino-N-(pyridin-2-ylethyl)propanamide
Comparison: Compared to its analogs, 3-Amino-N-(pyridin-2-ylmethyl)propanamide exhibits unique binding properties due to the position of the pyridinyl group. This positional difference influences the compound’s ability to chelate metal ions and its overall stability in biological systems . Additionally, the specific arrangement of functional groups in this compound enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
3-amino-N-(pyridin-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-5-4-9(13)12-7-8-3-1-2-6-11-8/h1-3,6H,4-5,7,10H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNPRPWYOWELRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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